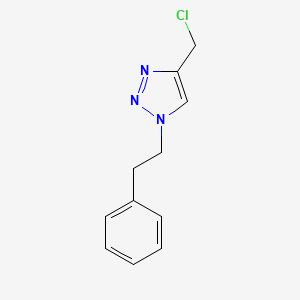

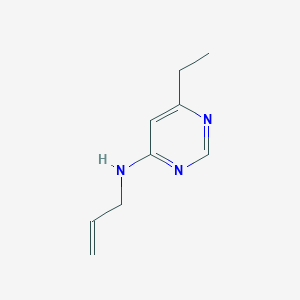

![molecular formula C7H8N6 B1491679 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-96-7](/img/structure/B1491679.png)

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

“7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C6H6N6 . It’s a member of the pyrazole family, a class of compounds that are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives, including “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in various fields .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: has significant implications in medicinal chemistry due to its pyrazole core, which is present in many pharmaceutical agents . Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antipsychotic, and analgesic properties. The azidomethyl group could potentially be used for click chemistry applications in drug development, allowing for the creation of diverse drug candidates with potential therapeutic applications.

Agriculture

In the agricultural sector, pyrazole derivatives are utilized for their bioactivity. They serve as key intermediates in the synthesis of agrochemicals such as pesticides and herbicides . The azidomethyl group in the compound could enhance the binding affinity of these chemicals to their biological targets, improving their efficacy as agrochemicals.

Material Science

The compound’s unique structure makes it a candidate for the synthesis of advanced materials. Its incorporation into polymers or coatings could impart novel properties like increased thermal stability or reactivity . The azide functionality is particularly useful in creating cross-linked polymers through azide-alkyne cycloaddition reactions.

Industrial Chemistry

In industrial chemistry, the compound can be used as a building block for synthesizing various industrially relevant chemicals . Its ability to undergo a range of chemical reactions makes it a versatile intermediate in the production of dyes, resins, and other polymers.

Environmental Science

The azidomethyl group can react with pollutants, potentially leading to the degradation of hazardous substances in the environment . This reactivity could be harnessed in environmental cleanup efforts, such as the treatment of industrial waste or the remediation of contaminated sites.

Biochemistry

In biochemistry, the compound could be used to study protein interactions and enzyme mechanisms . The azide group can be a photoaffinity label in biochemical assays, helping to elucidate the structure and function of biomolecules.

Photophysical Studies

Pyrazole derivatives exhibit exceptional photophysical properties, making them suitable for use in the development of optical materials and fluorescent probes . The compound could be used to create new materials that change their properties in response to light, which has applications in sensors and imaging technologies.

Synthetic Organic Chemistry

The compound serves as a key intermediate in the synthesis of more complex organic molecules . Its reactivity allows for the construction of diverse heterocyclic compounds, which are crucial in the development of new organic synthesis methodologies.

Safety and Hazards

While specific safety data for “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemical compounds with care. Pyrazole, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The synthesis of pyrano[2,3-c]pyrazole derivatives, including “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, through the integration of green methodologies is a promising future direction .

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, which include this compound, often interact with various receptors and enzymes in the body . For instance, some pyrazole derivatives have been found to interact with estrogen receptors and alcohol dehydrogenase .

Mode of Action

Based on the known interactions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Similar pyrazole derivatives have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. For instance, the presence of ozone has been found to affect the reactions of similar pyrazole compounds .

Eigenschaften

IUPAC Name |

7-(azidomethyl)-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c1-12-2-3-13-7(12)6(5-10-13)4-9-11-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQWYVBONHJEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

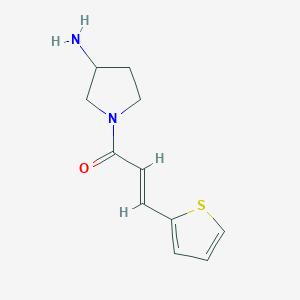

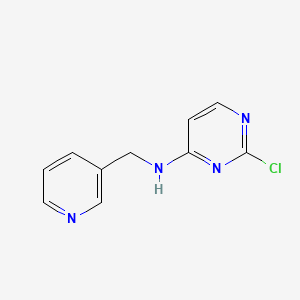

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)

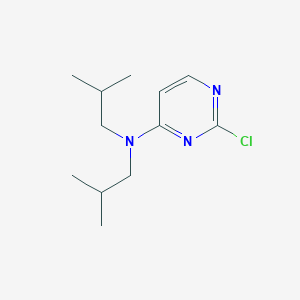

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)

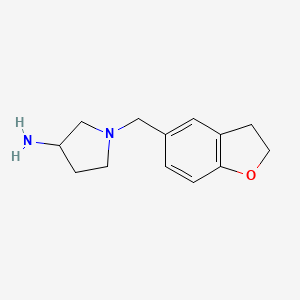

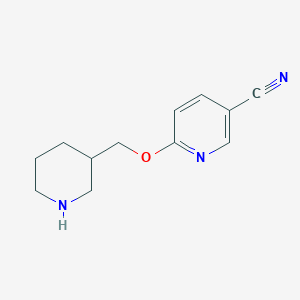

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)